molecular formula C15H11NO2 B1608916 Methyl 4-(2-cyanophenyl)benzoate CAS No. 89900-98-1

Methyl 4-(2-cyanophenyl)benzoate

Cat. No. B1608916
CAS RN: 89900-98-1
M. Wt: 237.25 g/mol
InChI Key: ZSTFCQLEIZCGLE-UHFFFAOYSA-N
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Description

“Methyl 4-(2-cyanophenyl)benzoate” is an ester . It has a molecular formula of C15H11NO2 . It is also known as “Methyl 4-(cyanoacetyl)benzoate” and is used in chemical synthesis .


Synthesis Analysis

Methyl benzoate compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst . In one study, the solid acids of zirconium metal solids fixed with various substances were studied. It was determined that zirconium metal catalysts with fixed Ti had the best activity .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(2-cyanophenyl)benzoate” can be analyzed using X-ray diffraction (XRD) study . The molecular geometry, HOMO–LUMO energy gap, and molecular electrostatic potential (MEP) surface can be derived by using density functional theory (DFT) methods .


Chemical Reactions Analysis

Esters, including “Methyl 4-(2-cyanophenyl)benzoate”, can undergo various chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction .


Physical And Chemical Properties Analysis

“Methyl 4-(2-cyanophenyl)benzoate” has a molecular weight of 203.19 . Its various physical properties such as density, refractive index, melting point, and boiling point have been reported .

Scientific Research Applications

I have found some information on compounds similar to Methyl 4-(2-cyanophenyl)benzoate and their applications in various fields. Below is a comprehensive analysis focusing on unique applications:

Organic Synthesis

Methyl-2-formyl benzoate: is known for its role as a bioactive precursor in the organic synthesis of compounds with various pharmacological activities, including antifungal and antihypertensive properties .

Agriculture

Methyl benzoate: has been identified as an effective pesticide against a range of agricultural, stored product, and urban insect pests. It serves multiple functions such as a contact toxicant, fumigant, ovicidal toxin, oviposition deterrent, repellent, and attractant .

Medicine

Phenyl benzoate derivatives are applied in medicine for their mesogenic properties. They are used in the chemistry of macroheterocyclic compounds, which are significant in medical research .

Polymer Chemistry and Technology

These derivatives also play a role in polymer chemistry and technology due to their structural characteristics that contribute to the development of new materials .

Safety and Hazards

“Methyl 4-(2-cyanophenyl)benzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible and harmful if swallowed . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Future Directions

“Methyl 4-(2-cyanophenyl)benzoate” may have potential future applications in the synthesis of other compounds . The development of solid acids for use in ester synthesis reactions is a promising area of research .

properties

IUPAC Name

methyl 4-(2-cyanophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-18-15(17)12-8-6-11(7-9-12)14-5-3-2-4-13(14)10-16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTFCQLEIZCGLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362685
Record name Methyl 4-(2-cyanophenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89900-98-1
Record name Methyl 4-(2-cyanophenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromobenzonitrile (1.00 g, 5.494 mmol), in THF (16.5 mL) at -100° C. was added t-butyl lithium (6.46 mL, of a 1.7M solution in pentane, 10.98 mmol. After 5 minutes zinc chloride(5.494 mL, of a 1M solution in THF, 5.494 mmol) was added. The reaction was stirred for 10 minutes at -78° C. and then allowed to warm to 0° C. and stirred for 1 hour. This solution was added via cannula to a solution of methyl-4-iodobenzoate (1.44 g, 5.494 mmol) and bis(triphenylphosphine) Nickel II chloride (0.359 g, 0.549 mmol) in THF (12 mL). The reaction stirred for 1 hour at 0° C. and then at ambient temperature for a further 16 hours. Saturated ammonium hydroxide solution (5 mL) was added and the mixture stirred until homogenous, extracted with EtOAc and the organic extracts washed with saturated brine, dried (MgSO4) and evaporated in vacuo. The residue was chromatographed (Silica gel, 50% CH2Cl2 to 50%) EtOAc in hexanes) to afford the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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